molecular formula C9H16ClF2N B6184945 10,10-difluoro-6-azaspiro[4.5]decane hydrochloride CAS No. 1888976-61-1

10,10-difluoro-6-azaspiro[4.5]decane hydrochloride

Cat. No.: B6184945
CAS No.: 1888976-61-1
M. Wt: 211.7
InChI Key:
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Description

10,10-Difluoro-6-azaspiro[45]decane hydrochloride is a chemical compound with the molecular formula C₉H₁₆ClF₂N It is a spirocyclic amine derivative, characterized by the presence of two fluorine atoms and a hydrochloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,10-difluoro-6-azaspiro[4.5]decane hydrochloride typically involves the following steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a ketone or aldehyde, with an amine under acidic or basic conditions.

    Introduction of Fluorine Atoms: The introduction of fluorine atoms can be accomplished using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions may vary depending on the specific fluorinating agent used.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

10,10-Difluoro-6-azaspiro[4.5]decane hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

10,10-Difluoro-6-azaspiro[4.5]decane hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 10,10-difluoro-6-azaspiro[4.5]decane hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Azaspiro[4.5]decane: Lacks the fluorine atoms and hydrochloride group.

    10,10-Difluoro-6-azaspiro[4.5]decane: Lacks the hydrochloride group.

    6-Azaspiro[4.5]decane hydrochloride: Lacks the fluorine atoms.

Uniqueness

10,10-Difluoro-6-azaspiro[4

Properties

CAS No.

1888976-61-1

Molecular Formula

C9H16ClF2N

Molecular Weight

211.7

Purity

95

Origin of Product

United States

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